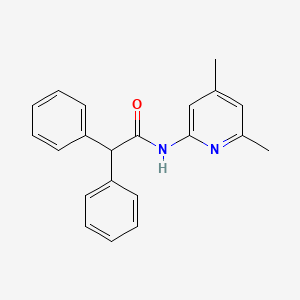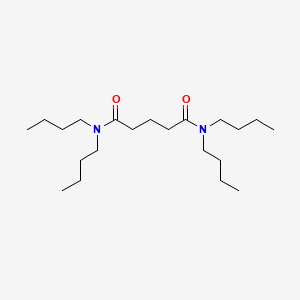
N,N,N',N'-tetrabutylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a colorless liquid , but prolonged storage can cause it to turn slightly yellow. It has an odor reminiscent of decaying fish .
- The compound is commonly referred to as Temed or TMEDA .
N,N,N’,N’-tetrabutylpentanediamide: is an organic compound with the chemical formula .
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound acts as a Lewis base , donating electron pairs.
- It forms complexes with metal ions, aiding in catalysis.
- Specific molecular targets and pathways may vary based on the reaction context.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H42N2O2 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N,N,N',N'-tetrabutylpentanediamide |
InChI |
InChI=1S/C21H42N2O2/c1-5-9-16-22(17-10-6-2)20(24)14-13-15-21(25)23(18-11-7-3)19-12-8-4/h5-19H2,1-4H3 |
InChI Key |
HOJQUBUTJHKLKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate](/img/structure/B10972917.png)
![N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B10972939.png)
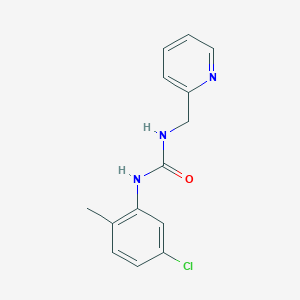
![3-(4-bromo-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B10972949.png)
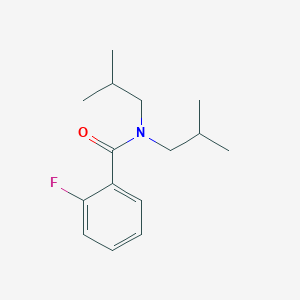
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B10972958.png)
![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
![N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10972985.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972997.png)
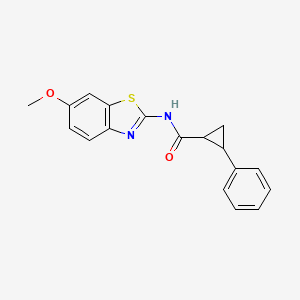
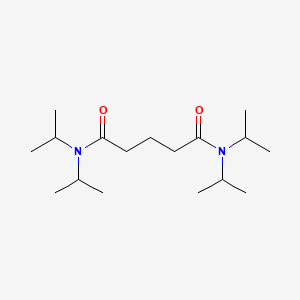
![2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10973009.png)
![N-(2-chlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10973010.png)
